molecular formula C15H13ClF2N2O4S B2488364 5-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 400080-33-3

5-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Cat. No.: B2488364
CAS No.: 400080-33-3
M. Wt: 390.79
InChI Key: ZQASMORBTFKZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of chloro, difluoroanilino, carbonyl, and dimethylsulfamate groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Nitration and Reduction: The initial step involves the nitration of a suitable aromatic compound, followed by reduction to form an aniline derivative.

    Halogenation: Introduction of chloro and fluoro groups through halogenation reactions.

    Coupling Reactions: Coupling of the halogenated aniline with a carbonyl-containing compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, given the presence of halogen and amine groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines.

Scientific Research Applications

5-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2,4-difluoroaniline
  • 2,4-difluoroaniline
  • N,N-dimethylsulfamide

Uniqueness

What sets 5-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

[5-chloro-2-[(2,4-difluorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF2N2O4S/c1-20(2)25(22,23)24-14-7-9(16)3-5-11(14)15(21)19-13-6-4-10(17)8-12(13)18/h3-8H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQASMORBTFKZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=C(C=CC(=C1)Cl)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.